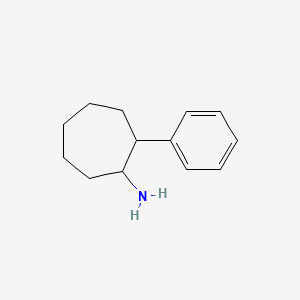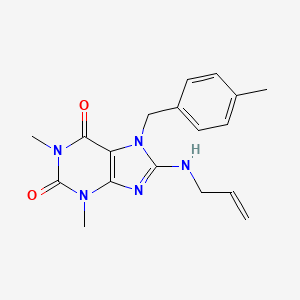
(1-Propyl-1H-indazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propyl-1H-indazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C10H13BN2O2 It is a compound that features an indazole ring substituted with a propyl group at the nitrogen atom and a boronic acid group at the 5-position of the indazole ring
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The (1-Propyl-1H-indazol-5-yl)boronic acid, as an organoboron compound, participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can be used as a reactant for the preparation of various compounds with inhibitory activity against different kinases , which play crucial roles in various biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at 2-8°c , which may have implications for its stability and bioavailability.
Result of Action
It’s known that the compound can be used as a reactant for the preparation of various compounds with inhibitory activity against different kinases , which could have various molecular and cellular effects.
Action Environment
The compound is a solid at room temperature and is typically stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production of (1-Propyl-1H-indazol-5-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Propyl-1H-indazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.
Reduction: The nitro group in the precursor can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic esters or boronates.
Reduction: Amino derivatives.
Substitution: Biaryl or vinyl derivatives.
Applications De Recherche Scientifique
(1-Propyl-1H-indazol-5-yl)boronic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indazole-5-boronic acid: A closely related compound with a boronic acid group at the 5-position but lacking the propyl group.
Uniqueness
(1-Propyl-1H-indazol-5-yl)boronic acid is unique due to the presence of both the propyl group and the boronic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry and potential therapeutic uses .
Propriétés
IUPAC Name |
(1-propylindazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-2-5-13-10-4-3-9(11(14)15)6-8(10)7-12-13/h3-4,6-7,14-15H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLUHAVRKXEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)


![[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2585503.png)



![N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2585512.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)
![2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2585517.png)
